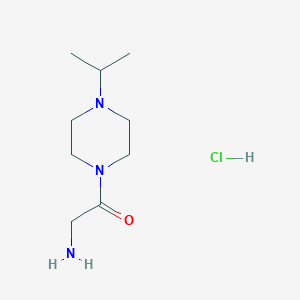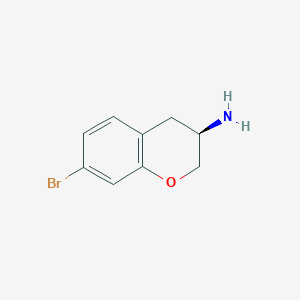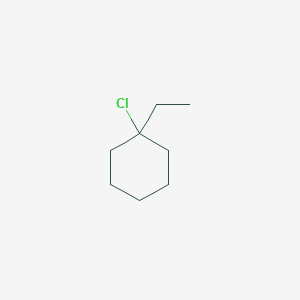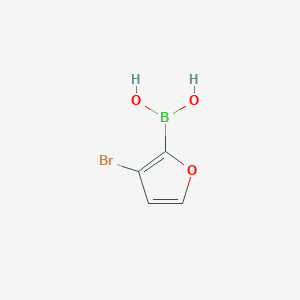
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₂₁Cl₂N₃O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-isopropylpiperazine with an appropriate amino ketone precursor. One common method includes the following steps:
Formation of the Intermediate: 4-Isopropylpiperazine is reacted with an amino ketone, such as 2-aminoacetone, under controlled conditions.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:
Bulk Synthesis: Large quantities of 4-isopropylpiperazine and the amino ketone are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
- 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone dihydrochloride
- 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
Uniqueness
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific isopropyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Fórmula molecular |
C9H20ClN3O |
|---|---|
Peso molecular |
221.73 g/mol |
Nombre IUPAC |
2-amino-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7,10H2,1-2H3;1H |
Clave InChI |
JVXYCWBASMFSMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)







![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
